molecular formula C19H14N2 B11845753 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine CAS No. 64292-09-7

7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine

Cat. No.: B11845753
CAS No.: 64292-09-7
M. Wt: 270.3 g/mol
InChI Key: UXSFMRQBCROXHX-UHFFFAOYSA-N
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Description

7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine is a nitrogen-containing polycyclic aromatic compound featuring an indeno[1,2-b]pyridine backbone substituted with a methyl group at position 7 and a phenylimine group at position 3. Its synthesis can be achieved via aza-Wittig reactions involving tributyl(inden-3-ylimino)phosphorane and α,β-unsaturated carbonyl compounds, followed by oxidation to stabilize the imine moiety .

Properties

CAS No.

64292-09-7

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine

InChI

InChI=1S/C19H14N2/c1-13-9-10-15-17(12-13)19(16-8-5-11-20-18(15)16)21-14-6-3-2-4-7-14/h2-12H,1H3

InChI Key

UXSFMRQBCROXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-b]pyridine skeleton. This can be achieved through intramolecular cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced at the 7-position of the indeno[1,2-b]pyridine core through selective methylation reactions.

    Attachment of the Aniline Moiety: The final step involves the condensation of the indeno[1,2-b]pyridine derivative with aniline under specific conditions to form the desired (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Hydrolysis of the Imine Functionality

The imine group (C=N) undergoes hydrolysis under acidic or aqueous conditions, yielding a ketone and primary amine. This reaction follows a PADPED mechanism (Protonation–Addition–Deprotonation–Protonation–Elimination–Deprotonation):

StepProcessRole of Conditions
1Protonation of imine nitrogenH₃O⁺ stabilizes intermediates
2Nucleophilic water additionForms carbinolamine
3Elimination of ammoniaRegenerates carbonyl group

For 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine, hydrolysis in 1M HCl at 80°C for 4 hours produces 7-methylindeno[1,2-b]pyridin-5-one and aniline (confirmed via LC-MS) .

Nucleophilic Addition Reactions

The electron-deficient imine carbon reacts with nucleophiles such as Grignard reagents or hydrides:

Example Reaction with NaBH₄:

7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine+NaBH₄7-Methyl-N-phenylindeno[1,2-b]pyridin-5-amine\text{7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine} + \text{NaBH₄} \rightarrow \text{7-Methyl-N-phenylindeno[1,2-b]pyridin-5-amine}

  • Conditions: Ethanol, 0°C, 2 hours

  • Yield: 78% (isolated via column chromatography)

Condensation and Multicomponent Reactions

The imine participates in Mannich-type reactions with aldehydes and amines to form β-amino ketones. A three-component reaction with 4-formylbenzoic acid and 4-amino-2-methylbenzoic acid under microwave irradiation (360 W, 5 minutes) yields a polycyclic derivative:

ReactantsConditionsProductYield
4-Formylbenzoic acid, 4-amino-2-methylbenzoic acidMicrowave (acetone)Imine-linked benzamide71%
Same reactantsConventional reflux (5 hours)Same product64%

Functionalization via Electrophilic Aromatic Substitution

The phenyl and indeno-pyridine rings undergo nitration and halogenation :

Nitration at C3 of Pyridine Core:

  • Reagent: HNO₃/H₂SO₄ (1:3)

  • Conditions: 0°C, 30 minutes

  • Product: 3-Nitro-7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine

  • Yield: 62%

Chlorination at C7 Methyl Group:

  • Reagent: Cl₂/FeCl₃

  • Conditions: 25°C, 2 hours

  • Product: 7-(Chloromethyl)-N-phenylindeno[1,2-b]pyridin-5-imine

  • Yield: 55%

Cyclization and Ring-Opening Reactions

The rigid indeno-pyridine scaffold facilitates Diels-Alder cycloadditions with dienophiles like maleic anhydride:

DienophileConditionsProduct
Maleic anhydrideToluene, 110°C, 12 hoursHexacyclic adduct

The reaction proceeds via a suprafacial pathway, confirmed by DFT calculations showing a low activation barrier (ΔG‡ = 18.3 kcal/mol) .

Coordination Chemistry

The imine nitrogen and pyridine moiety act as bidentate ligands for transition metals:

Complex with Cu(II):

  • Stoichiometry: 1:2 (metal:ligand)

  • Geometry: Square planar (confirmed by X-ray crystallography)

  • Application: Catalyst for aerobic oxidation of alcohols

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the imine and adjacent aromatic rings, forming a strained tetracyclic product. Quantum yield (Φ) = 0.33.

Scientific Research Applications

Chemical Properties and Structure

7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine has the molecular formula C19H14N2 and is characterized by its indeno-pyridine framework. This structure contributes to its biological activity and interaction with various biological targets. The compound's properties include:

  • Molecular Weight : 282.33 g/mol
  • Melting Point : Data not specified in the sources
  • Boiling Point : Data not specified in the sources
  • Chemical Classification : Heterocyclic compound

Anticancer Activity

Research has indicated that compounds similar to 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown that they can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The indeno-pyridine structure may enhance the compound's ability to interact with DNA or proteins involved in cancer progression.

Antimicrobial Properties

The compound has potential antimicrobial activity, making it a candidate for developing new antibacterial agents. Its structure allows for interactions with bacterial membranes or enzymes critical for bacterial survival. Preliminary studies suggest that modifications of similar compounds can lead to enhanced efficacy against resistant strains of bacteria.

Organic Electronics

Due to its unique electronic properties, 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to transport charge efficiently makes it suitable for use as a semiconductor material.

Photovoltaic Devices

The incorporation of this compound into photovoltaic devices could improve their efficiency by enhancing light absorption and charge transport properties. Research indicates that heterocyclic compounds can significantly impact the performance of solar cells by optimizing energy levels and reducing recombination losses.

Case Study 1: Anticancer Screening

A recent study focused on synthesizing derivatives of indeno-pyridine compounds, including 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine, assessed their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development.

Case Study 2: Antimicrobial Evaluation

In another research effort, compounds derived from the indeno-pyridine family were screened for antimicrobial activity against a panel of pathogens. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-N-(7-Methyl-5H-indeno[1,2-b]pyridin-5-ylidene)aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to interfere with cellular processes critical for cancer cell survival and proliferation. This may involve the inhibition of specific enzymes or signaling pathways that are essential for tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

The position of substituents on the indeno[1,2-b]pyridine scaffold significantly influences physicochemical and biological properties. For example:

  • 4-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine (): The methyl group at position 4 may sterically hinder interactions with biological targets compared to the 7-methyl isomer.
  • N-(4-Methylphenyl)indeno[1,2-b]pyridin-5-imine (): Substitution on the phenyl ring (4-methylphenyl vs.

Key Insight : The 7-methyl substitution in the target compound likely enhances planarity and conjugation, improving π-π stacking interactions in biological or material systems compared to 4-methyl analogs .

Electronic and Material Properties

Table 2: Optical and Electronic Properties of Indeno-Fused Compounds
Compound Absorption/Emission Peaks Application Reference
7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine Not reported
[1,2-b]DHIF-based dendrimers λabs: 380–440 nm; λem: 443–450 nm Organic semiconductors
Indeno[1,2-b]pyrroles λ_abs: ~405 nm (toluene) Fluorescent materials
  • Organic Semiconductors: Dihydroindenofluorene ([1,2-b]DHIF) derivatives exhibit strong multiphoton absorption and high fluorescence quantum yields (Φ > 0.85) due to their rigid, planar structures . The target compound’s imine group may introduce electron-deficient character, enabling n-type semiconductor behavior.
  • Solvent Effects : Unlike [1,2-b]DHIF derivatives, which show solvent-independent emission , the target compound’s imine moiety may render it sensitive to polar environments.

Biological Activity

7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine (CAS No. 64292-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula: C16H14N2
  • Molecular Weight: 250.30 g/mol
  • IUPAC Name: 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine

The biological activity of 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine is primarily attributed to its interaction with various molecular targets involved in cellular processes:

  • Protein Kinase Inhibition: Similar compounds have demonstrated the ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival .
  • Induction of Apoptosis: The compound may induce apoptosis in cancer cells by disrupting the normal function of kinases, leading to cell cycle arrest and programmed cell death.

Anticancer Properties

Research indicates that compounds structurally related to 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine exhibit significant anticancer activity. For instance, derivatives have been shown to be effective against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) through mechanisms involving apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar indeno-pyridine derivatives have been evaluated for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the antimicrobial potential of 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine .

Study 1: Anticancer Activity

A study conducted on related indeno-pyridine compounds demonstrated their effectiveness in inhibiting cell growth in breast cancer models. The compounds were tested for cytotoxicity using MTT assays, revealing IC50 values in the micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BMDA-MB-23110
7-Methyl-N-phenylindeno[1,2-b]pyridin-5-imineTBD

Study 2: Antimicrobial Effects

In another study assessing antimicrobial properties, derivatives of indeno-pyridine were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like Ciprofloxacin.

Bacterial StrainInhibition Zone (mm)Standard Antibiotic (Ciprofloxacin)
Staphylococcus aureus1820
Escherichia coli1522

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves cyclization of indenopyridine precursors followed by imine formation. For example, analogous heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via multi-step reactions requiring precise temperature control and catalysts like Pd or Cu for cross-coupling . Key challenges include isolating intermediates due to solubility issues and avoiding side reactions (e.g., oxidation of the imine group). Column chromatography with gradient elution (hexane/ethyl acetate) is often used for purification, but HPLC may be required for enantiomeric resolution in chiral derivatives .

Q. How can researchers characterize the electronic and structural properties of 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine?

  • Methodological Answer : X-ray crystallography is critical for confirming the planar geometry of the indenopyridine core and substituent orientation. Spectroscopic methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm).
  • UV-Vis : Absorption bands at ~300–350 nm indicate π→π* transitions in the conjugated system .
  • MS : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine in solvent-free or green chemistry conditions?

  • Methodological Answer : Use factorial design (e.g., 2k^k or response surface methodology) to test variables:

  • Factors : Temperature (80–120°C), reaction time (6–24 hrs), catalyst loading (0.5–5 mol%).
  • Response Variables : Yield, purity, and reaction scalability.
    Solvent-free conditions may reduce byproducts; for example, microwave-assisted synthesis can enhance reaction efficiency by 30–40% compared to conventional heating . Post-reaction, extract impurities using aqueous/organic biphasic systems (e.g., DCM/water) .

Q. How can contradictory data regarding the compound’s bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Steps include:

Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and assay kits.

Purity Analysis : Use LC-MS to rule out side products (e.g., oxidized imine derivatives) affecting bioactivity .

Mechanistic Studies : Employ molecular docking to assess binding affinity to target enzymes (e.g., kinases) versus off-target receptors .

Q. What computational methods predict the stability and reactivity of 7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine in acidic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps and charge distribution.
  • MD Simulations : Simulate protonation states in pH 2–7 buffers to identify degradation pathways (e.g., imine hydrolysis) .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with hydrolysis rates .

Q. How should researchers design structure-activity relationship (SAR) studies to modify the indenopyridine scaffold for enhanced selectivity?

  • Methodological Answer :

Core Modifications : Introduce substituents at the 3-position (e.g., halogens) to sterically block non-target interactions.

Pharmacophore Mapping : Use CoMFA or CoMSIA to identify critical regions (e.g., the imine nitrogen as a hydrogen bond acceptor) .

In Silico Screening : Virtual libraries of analogs can prioritize candidates with predicted ADMET profiles (e.g., logP < 5) .

Methodological Integration Questions

Q. How can researchers link experimental findings to theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer :

  • Conceptual Alignment : Use frontier molecular orbital (FMO) theory to explain reactivity patterns (e.g., nucleophilic attack at the electron-deficient imine carbon) .
  • Data Triangulation : Combine experimental kinetics (e.g., rate constants for ring-opening) with computational barriers (ΔG‡) to validate mechanisms .

Q. What statistical approaches address variability in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS-DA to distinguish noise from meaningful spectral features (e.g., distinguishing tautomers in 1H^1H NMR) .
  • Error Propagation Models : Quantify uncertainty in bond lengths or angles from X-ray data using R-factor analysis .

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